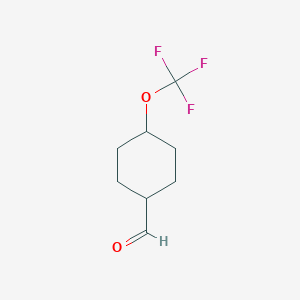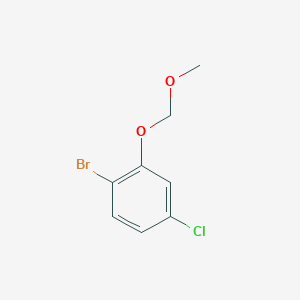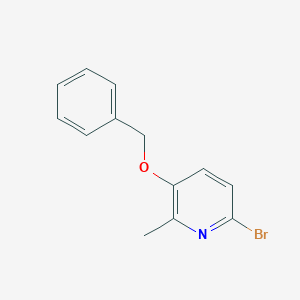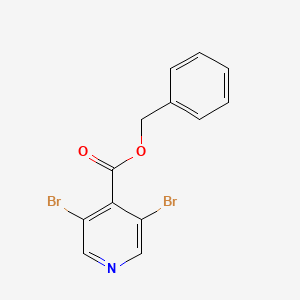
4-(Trifluoromethoxy)cyclohexanecarbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
4-(Trifluoromethoxy)cyclohexanecarbaldehyde has many applications in scientific research. It is used in the synthesis of pharmaceuticals, fragrances, and dyes. It is also used as a reagent in organic synthesis, as a catalyst in the polymerization of vinyl chloride, and as a precursor to other compounds. Additionally, it is used in the synthesis of heterocyclic compounds and as a starting material for the preparation of cyclic ethers.
Mecanismo De Acción
4-(Trifluoromethoxy)cyclohexanecarbaldehyde acts as a reagent in organic synthesis, catalyzing the formation of covalent bonds between two molecules. The reaction proceeds through a nucleophilic substitution mechanism, in which the trifluoromethyl group of this compound acts as the nucleophile. The reaction is reversible, and the product can be isolated by distillation or chromatography.
Biochemical and Physiological Effects
This compound is not known to have any significant biochemical or physiological effects in humans or animals. It is not known to be toxic or carcinogenic, and it is not classified as a hazardous substance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(Trifluoromethoxy)cyclohexanecarbaldehyde in laboratory experiments is its low cost and availability. It is also relatively easy to handle, as it is volatile and has a low boiling point. The main limitation is that it is a volatile liquid, so it must be handled with care. Additionally, it is flammable, so it should not be used in the presence of open flames or sparks.
Direcciones Futuras
In the future, 4-(Trifluoromethoxy)cyclohexanecarbaldehyde could be used to synthesize more complex molecules, such as heterocyclic compounds. It could also be used as a catalyst in the polymerization of vinyl chloride, and as a precursor to other compounds. Additionally, it could be used in the synthesis of pharmaceuticals, fragrances, and dyes. Finally, it could be used in the synthesis of cyclic ethers, which could be used in the development of new materials.
Métodos De Síntesis
4-(Trifluoromethoxy)cyclohexanecarbaldehyde is synthesized by the reaction of trifluoromethanesulfonic acid with cyclohexanecarboxylic acid. This reaction is conducted in a solvent such as acetonitrile or dimethylformamide. The reaction is typically carried out at a temperature of 80-100°C and a pressure of 1-10 bar. The product is then purified by distillation or chromatography.
Safety and Hazards
The safety data sheet for similar compounds like 4-(Trifluoromethoxy)benzoyl chloride and 4-(Trifluoromethoxy)benzyl bromide indicates that these compounds can cause severe skin burns and eye damage . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
4-(trifluoromethoxy)cyclohexane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O2/c9-8(10,11)13-7-3-1-6(5-12)2-4-7/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUHCJQJEYRNQTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210841 |
Source


|
| Record name | Cyclohexanecarboxaldehyde, 4-(trifluoromethoxy)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2231664-55-2 |
Source


|
| Record name | Cyclohexanecarboxaldehyde, 4-(trifluoromethoxy)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901210841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B6299398.png)









